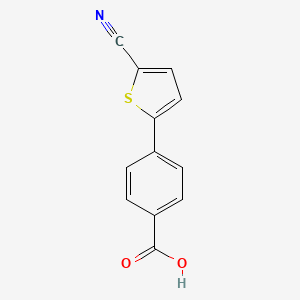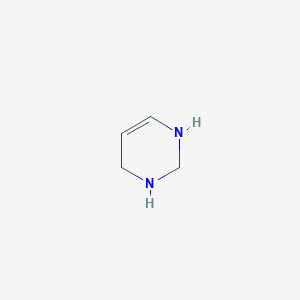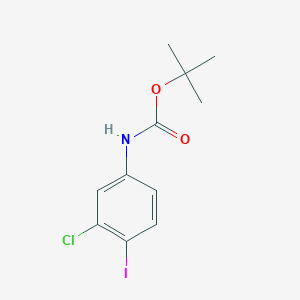
tert-Butyl (3-chloro-4-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-chloro-4-iodophenyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group attached to a phenyl ring substituted with chlorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-4-iodophenyl)carbamate typically involves the reaction of 3-chloro-4-iodoaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: tert-Butyl (3-chloro-4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl carbamates.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of carbamic acid and tert-butanol.
科学的研究の応用
Chemistry: tert-Butyl (3-chloro-4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can be used to modify proteins and peptides to investigate their structure and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of tert-Butyl (3-chloro-4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of chlorine and iodine atoms on the phenyl ring enhances its binding affinity to the target enzymes. The carbamic acid ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with the target molecules.
類似化合物との比較
- (3-Chloro-4-fluoro-phenyl)-carbamic Acid Tert-butyl Ester
- (3-Bromo-4-iodo-phenyl)-carbamic Acid Tert-butyl Ester
- (3-Chloro-4-methyl-phenyl)-carbamic Acid Tert-butyl Ester
Comparison: tert-Butyl (3-chloro-4-iodophenyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens provides distinct reactivity and binding properties compared to other similar compounds. The iodine atom, being larger and more polarizable, enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in chemical and biological research.
特性
分子式 |
C11H13ClINO2 |
|---|---|
分子量 |
353.58 g/mol |
IUPAC名 |
tert-butyl N-(3-chloro-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
InChIキー |
ANVBHTRIPGBMFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




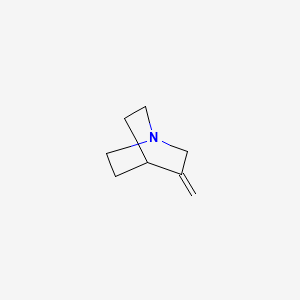
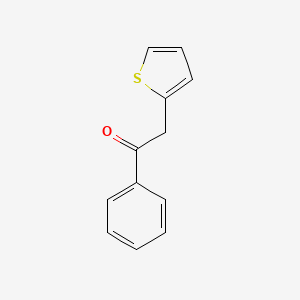
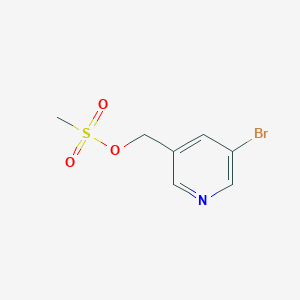
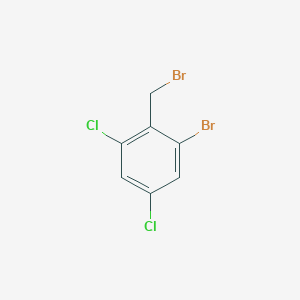
![7-Chloro-5-methyl-thieno[2,3-c]-pyridine](/img/structure/B8763268.png)

![5,6-Dihydro-2h-benzo[6,7]cyclohepta[1,2-b]furan-2,3(4h)-dione](/img/structure/B8763309.png)
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)
